Furan, tetrahydro-2-(phenylsulfonyl)-
Overview
Description
Furan, tetrahydro-2-(phenylsulfonyl)-: is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by a furan ring that has been fully hydrogenated (tetrahydrofuran) and substituted with a phenylsulfonyl group at the second position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, tetrahydro-2-(phenylsulfonyl)- typically involves the sulfonylation of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Furan, tetrahydro-2-(phenylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Furan, tetrahydro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Furan, tetrahydro-2-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan, tetrahydro-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in biochemical assays and drug design, where the compound can inhibit or modify the activity of specific enzymes or proteins .
Comparison with Similar Compounds
Tetrahydrofuran: A fully hydrogenated furan ring without the phenylsulfonyl group.
Phenylsulfonyl Chloride: A sulfonylating agent used in the synthesis of sulfonyl derivatives.
Sulfolane: A sulfone compound with a similar structure but different functional groups.
Uniqueness: Furan, tetrahydro-2-(phenylsulfonyl)- is unique due to the presence of both a tetrahydrofuran ring and a phenylsulfonyl group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research .
Properties
IUPAC Name |
2-(benzenesulfonyl)oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLAITQPVMLMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451296 | |
Record name | Furan, tetrahydro-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120346-80-7 | |
Record name | Furan, tetrahydro-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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